molecular formula C10H15N3O5 B010688 Pyroglutamylglutamine CAS No. 109481-23-4

Pyroglutamylglutamine

Cat. No. B010688
M. Wt: 257.24 g/mol
InChI Key: ILAITOFTZJRIFJ-WDSKDSINSA-N
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Description

Pyroglutamylglutamine is a compound observed as a by-product in peptide synthesis, specifically during the condensation of pyroglutamic acid active ester with C-protected glutaminyl-proline derivatives. Its formation indicates the complex nature of peptide synthesis reactions and highlights the need for precise conditions to avoid unwanted side reactions (Mazurov et al., 2009).

Synthesis Analysis

The synthesis of pyroglutamylglutamine can occur under specific conditions, particularly in peptide synthesis involving pyroglutamic acid and its derivatives. The by-products, including pyroglutamylglutamine diketopiperazine, are formed during the peptide bond formation process, showcasing the sensitivity of peptide synthesis to reaction conditions and the importance of optimizing these conditions for desired outcomes (Mazurov et al., 2009).

Molecular Structure Analysis

The molecular structure of pyroglutamylglutamine and its derivatives, such as pyroglutamic acid-7-amino-4-methylcoumarin, demonstrates the complexity and reactivity of these molecules. The structural analysis reveals the potential for various chemical reactions and the formation of diverse by-products, which can impact the efficiency and selectivity of peptide synthesis (Zicāne et al., 2009).

Chemical Reactions and Properties

Pyroglutamylglutamine participates in a range of chemical reactions, reflecting its reactive nature. For instance, the formation of pyroglutamylglutamine diketopiperazine under non-classical conditions as a side reaction in peptide synthesis highlights the compound's propensity to engage in unexpected reactions, affecting the purity and yield of the synthesized peptides (Mazurov et al., 2009).

Physical Properties Analysis

The physical properties of pyroglutamylglutamine, such as solubility and stability, are crucial for its handling and application in peptide synthesis. These properties are influenced by the compound's molecular structure and the conditions under which it is synthesized and stored. Understanding these properties is essential for optimizing peptide synthesis protocols and minimizing the formation of unwanted by-products (Mazurov et al., 2009).

Chemical Properties Analysis

The chemical properties of pyroglutamylglutamine, including reactivity, potential for bond formation, and susceptibility to hydrolysis, play a significant role in its behavior during peptide synthesis. These properties determine the conditions under which pyroglutamylglutamine can be effectively used or avoided in the synthesis of peptides and other related compounds (Mazurov et al., 2009).

Scientific Research Applications

  • Peptide Synthesis : Pyroglutamylglutamine diketopiperazine formation is a side reaction in peptide synthesis, which helps in the successful synthesis of Glp-Gln (or Asn)-Pro-derivatives (Mazurov et al., 2009).

  • Neurodegenerative Diseases : Polyglutamine peptides have applications in understanding neurodegenerative diseases. Strategies for producing these peptides in high purity and yield have been developed, which are useful research tools in this area (Viau et al., 2007).

  • Diabetes and Obesity : Glutamine, a component of Pyroglutamylglutamine, stimulates the secretion of glucagon-like peptide-1 from GLUTag cells, which has potential benefits for diabetes and obesity (Reimann et al., 2004).

  • Liver Function : Studies show that L-ornithine and phenylacetate, related to glutamine metabolism, reduce ammonia and brain water in cirrhotic rats, thereby improving liver function and reducing hepatic encephalopathy (Davies et al., 2009).

  • Cancer Metabolism : Research indicates that glutamine and glutamate metabolisms differ across different cancer types, leading to potential novel therapeutic approaches targeting these metabolic pathways (Tian et al., 2017).

  • Radiation-Induced Diarrhea : Glutamine may have a protective effect on radiation-induced severe diarrhea, reducing the need for additional therapies (Kucuktulu et al., 2013).

  • Monoclonal Antibody Development : The cyclization of N-terminal glutamic acid to pyro-glutamic acid impacts monoclonal antibody charge heterogeneity, which is significant in pharmaceutical development (Liu et al., 2019).

  • Radiopharmaceuticals : Technetium 99m-pyridoxylideneglutamate (99mTc-PG) shows promise as a radiopharmaceutical for diagnosing biliary disorders, with rapid liver clearance and accumulation in the gallbladder (Baker et al., 1975).

  • Pancreatic Cancer : A distinct glutamine metabolism pathway in pancreatic cancer cells supports tumor growth, offering potential for therapeutic approaches to treat refractory tumors (Son et al., 2013).

Future Directions

: Das, S., Vasudeva, N., & Sharma, S. (2014). Chemical composition of ethanol extract of Macrotyloma uniflorum (Lam.) Verdc. using GC-MS spectroscopy. Organic and Medicinal Chemistry Letters, 4(1), 13. Link

properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAITOFTZJRIFJ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310949
Record name 5-Oxo-L-prolyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyro-L-glutaminyl-L-glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyroglutamylglutamine

CAS RN

109481-23-4
Record name 5-Oxo-L-prolyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109481-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-L-prolyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyro-L-glutaminyl-L-glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 - 237 °C
Record name Pyro-L-glutaminyl-L-glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
AA MAZUROV, SA ANDRONATI… - … Journal of Peptide …, 1993 - Wiley Online Library
Formation of by‐products pyroglutamylglutamine diketopiperazine (5a) or pyroglutamylasparagine diketopiperazine (5b) were observed during the condensation of pyroglutamic acid …
Number of citations: 14 onlinelibrary.wiley.com
S Kaneko, K Kumazawa… - Bioscience, biotechnology …, 2011 - academic.oup.com
To clarify the key compounds that account for the umami taste of soy sauce, a typical Japanese soy sauce, Koikuchi Shoyu, was separated by preparative chromatography, and the …
Number of citations: 66 academic.oup.com
X Yin, LS Chan, D Bose, AU Jackson… - Nature …, 2022 - nature.com
… As a second example, we identified a novel association between the QPCT intronic variant rs77684493 and pyroglutamylglutamine (MAF = 6.2%, β = −0.55, P = 9.0 × 10 −31 ). …
Number of citations: 54 www.nature.com
SOFG AMINE - ACTA UNIVERSITATIS SZEGEDIENSIS - acta.bibl.u-szeged.hu
Poly-L-lysine is an interesting model compound, it has significant biological activity and, concerning its structure, it is a polycationic peptide, since the farther primary amino group of the …
Number of citations: 2 acta.bibl.u-szeged.hu
RLP Jump, A Polinkovsky, K Hurless, B Sitzlar… - PLoS …, 2014 - journals.plos.org
… Two dipeptides (proline-hydroxy-proline and pyroglutamylglutamine) were identified as potential biomarkers of colonization resistance to be evaluated in future studies based on the …
Number of citations: 84 journals.plos.org
X Yin, LS Chan, D Bose, AU Jackson, P VandeHaar… - medRxiv, 2021 - medrxiv.org
… As a second example, we identified a novel association between the QPCT intronic variant rs77684493 and pyroglutamylglutamine (MAF=6.2%, β=-0.55, P=9.0×10 −31 ). rs77684493 …
Number of citations: 2 www.medrxiv.org
E Uehara, H Hokazono - Food Science and Technology Research, 2023 - jstage.jst.go.jp
Fermented barley extract P (FBEP) prepared from barley shochu distillation by-product has been reported to lower serum uric acid (UA) by increasing urinary excretion of UA. ATP-…
Number of citations: 0 www.jstage.jst.go.jp
S Das, N Vasudeva, S Sharma - Organic and …, 2014 - orgmedchemlett.springeropen.com
… uniflorum contain lectins, glycoprotein, agglutinin, an anti-A phytoagglutinin, four glycosidase enzymes, allantoinase and a strong diuretic dipeptide, pyroglutamylglutamine. The seeds …
Number of citations: 63 orgmedchemlett.springeropen.com
BJW Ferrari, BL Pelegrini, JB da Silva… - Journal of Drug Delivery …, 2021 - Elsevier
Glutamine (GLN) used as a dietary supplement is practically insoluble in water, which reduces its bioavailability after oral administration. Here, effervescent GLN (EBGLN) was prepared …
Number of citations: 4 www.sciencedirect.com
M Mujeeb, SMA Zaidi - Int. J. Drug Dev. & Res, 2010 - researchgate.net
Dolichous biflorus Linn. Popularly known as kulthi belongs to family fabaceae. It is also known by its medicinal properties, it is one of the most effective ayurvedic medicines for treating …
Number of citations: 2 www.researchgate.net

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